![molecular formula C13H14Cl2N4O2 B1509859 4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1144080-31-8](/img/structure/B1509859.png)

4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine

Descripción general

Descripción

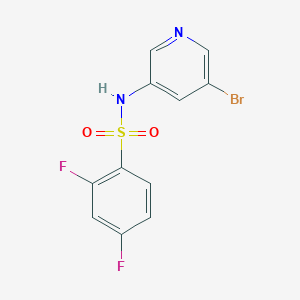

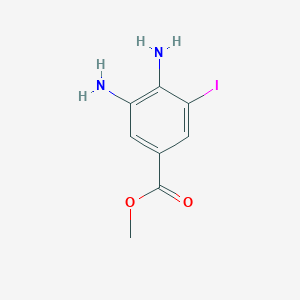

The compound “4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic molecule with the molecular formula C13H14Cl2N4O2 . It has an average mass of 329.182 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring. This core is substituted at the 1-position with a 1,4-dioxaspiro[4.5]decan-8-yl group and at the 4 and 6 positions with chlorine atoms .Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.18200 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .Aplicaciones Científicas De Investigación

Anticancer and Antidiabetic Applications

Compounds related to "4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine" have been explored for their significant anticancer and antidiabetic activities. For instance, a study on spirothiazolidines analogs, which share structural similarities, demonstrated high anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Moreover, some compounds exhibited higher therapeutic indices for both alpha-amylase inhibitor and alpha-glucosidase inhibitor, comparing favorably with Acarbose, a control antidiabetic drug (Flefel et al., 2019).

Antibacterial Applications

Another area of application is in the development of antibacterial agents. Pyrazolo[3,4-d]pyrimidines derivatives were synthesized and showed inhibitory properties against pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa. This suggests their potential as inhibitors for these bacteria, highlighting the versatility of the chemical scaffold in addressing microbial resistance (Beyzaei et al., 2017).

Enhancement of Pharmacokinetic Properties

Research has also focused on improving the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines. Efforts to enhance their solubility and bioavailability through nanosystem approaches, such as albumin nanoparticles and liposomes, have been successful. This work is pivotal for advancing these compounds as clinical drug candidates by overcoming challenges related to their poor aqueous solubility (Vignaroli et al., 2016).

Antiviral and Antitumor Activities

Moreover, pyrazolo[3,4-d]pyrimidines have been evaluated for their antiviral and antitumor activities, with some compounds showing promising results in inhibiting viral replication and tumor growth. This underscores their potential as therapeutic agents in treating various cancers and viral infections (Ugarkar et al., 1984).

Propiedades

IUPAC Name |

4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N4O2/c14-10-9-7-16-19(11(9)18-12(15)17-10)8-1-3-13(4-2-8)20-5-6-21-13/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPHZZVDIJRLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N3C4=C(C=N3)C(=NC(=N4)Cl)Cl)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727442 | |

| Record name | 4,6-Dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144080-31-8 | |

| Record name | 4,6-Dichloro-1-(1,4-dioxaspiro[4.5]dec-8-yl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1144080-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-chloro-3-(trifluoromethoxy)phenyl]-4-propylPiperazine](/img/structure/B1509794.png)

![Methyl 1-(((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)cyclopropanecarboxylate](/img/structure/B1509800.png)

![6-Bromothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1509816.png)

![tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate](/img/structure/B1509822.png)

![(R)-(4-(1-Chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl)(phenyl)methanone](/img/structure/B1509825.png)

![Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1509830.png)

![5-chloro-7-(2-chloro-4-pyridinyl)-Imidazo[1,2-c]pyrimidine](/img/structure/B1509834.png)